1-Benzotriazolyloxy-tris(dimethylamino)phosphonium; pentafluorophosphorane; fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Castros reagent is synthesized by reacting benzotriazole with tris(dimethylamino)phosphine in the presence of hexafluorophosphate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of Castros reagent involves large-scale synthesis using high-purity reagents and solvents. The process is optimized to maximize yield and minimize impurities. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Castros reagent primarily undergoes coupling reactions, particularly in the formation of peptide bonds. It is also involved in the synthesis of esters and the esterification of carboxylic acids .
Common Reagents and Conditions
The reagent is commonly used in the presence of bases such as N,N-diisopropylethylamine or triethylamine. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the specific application .
Major Products Formed
The major products formed from reactions involving Castros reagent include peptides, esters, and various organic compounds used in medicinal chemistry and other fields .
Scientific Research Applications
Castros reagent has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides, which are crucial in biological research and drug development.
Esterification: The reagent is used in the esterification of carboxylic acids, which is a fundamental reaction in organic chemistry.
Plasmid Encapsulation: The reagent is used in the synthesis of plasmid-encapsulating liposomes, which are important in gene therapy and drug delivery.
Mechanism of Action
The mechanism of action of Castros reagent involves the activation of carboxyl groups, facilitating their reaction with amines to form peptide bonds. The reagent forms an intermediate complex with the carboxyl group, which then reacts with the amine to produce the desired peptide . This mechanism is crucial in peptide synthesis, allowing for the efficient formation of peptide bonds under mild conditions .
Comparison with Similar Compounds
Similar Compounds
PyBOP: Similar to Castros reagent, PyBOP is used in peptide synthesis and offers high coupling efficiency.
TBTU: A coupling reagent that is often used as an alternative to Castros reagent in peptide synthesis.
Uniqueness
Castros reagent is unique due to its high efficiency in peptide coupling reactions and its ability to minimize racemization. It is also versatile, being used in various other organic synthesis reactions, making it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C12H22F6N6OP2 |
---|---|
Molecular Weight |
442.28 g/mol |
IUPAC Name |
benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;pentafluoro-λ5-phosphane;fluoride |
InChI |
InChI=1S/C12H22N6OP.F5P.FH/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-6(2,3,4)5;/h7-10H,1-6H3;;1H/q+1;;/p-1 |
InChI Key |
SRLSLWLJROQENS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.[F-].FP(F)(F)(F)F |
Origin of Product |
United States |
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